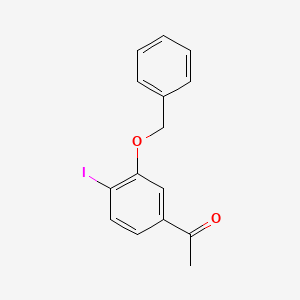
2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate butanamide derivative under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction, which allows for the selective introduction of the pyrazolyl group onto the butanamide backbone . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanamide backbone are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazole or butanamide compounds.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate
Uniqueness
Compared to similar compounds, 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the butanamide backbone, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)13-10(11(12)16)5-7-15-6-4-9(3)14-15/h4,6,8,10,13H,5,7H2,1-3H3,(H2,12,16) |
Clave InChI |
BLAQVIZWPVMQPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CCC(C(=O)N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)



![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)





